Piperidine-2-carbothioamide
Overview
Description
Piperidine-2-carbothioamide is a heterocyclic organic compound that features a piperidine ring with a carbothioamide group attached at the second position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-2-carbothioamide can be synthesized through various methods. One common approach involves the reaction of piperidine with carbon disulfide and an amine under basic conditions. This reaction typically proceeds at room temperature and yields the desired carbothioamide derivative .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-2-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidine derivatives .
Scientific Research Applications
Piperidine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: Piperidine derivatives are investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of piperidine-2-carbothioamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a wide range of biological activities.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Piperidine-4-carbothioamide: Another piperidine derivative with similar chemical properties but different biological activities
Uniqueness
Piperidine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. Its ability to modulate specific signaling pathways makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
piperidine-2-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDKQYZBZQJGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311705 | |
Record name | 2-Piperidinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-09-6 | |
Record name | 2-Piperidinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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